Ethyl 5-fluoroquinoline-3-carboxylate
Description
Ethyl 5-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a fluorine substituent at position 5 of the quinoline ring and an ethyl ester group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent positions and electronic properties significantly influencing reactivity, solubility, and bioactivity.
Properties
CAS No. |
352521-49-4 |
|---|---|
Molecular Formula |
C12H10FNO2 |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |
InChI Key |
IICZQOSGGGOLIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2F)N=C1 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2F)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related quinoline derivatives and their distinguishing features:
Electronic and Steric Effects
- Fluorine Position: The fluorine atom at C5 (target compound) vs. C7 (Ethyl 7-fluoroquinoline-3-carboxylate) alters electron density distribution. Fluorine at C5 may enhance resonance stabilization of the quinoline ring, influencing reactivity in electrophilic substitution reactions .
- Hydroxy vs.
- Trifluoromethoxy vs. Fluoro : The CF₃O group at C8 introduces steric hindrance and stronger electron-withdrawing effects compared to fluorine, which could modulate interactions with biological targets .
Hydrogen Bonding and Crystallography
- Fluorine at C5 in this compound may participate in weak hydrogen bonds (C–H···F interactions), influencing crystal packing and stability .
- In contrast, hydroxy-containing analogues (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) form stronger O–H···O/N bonds, leading to distinct crystalline architectures .
- Computational tools like SHELX have been critical in resolving such structural nuances, particularly in analyzing torsion angles and ring puckering (e.g., C8–C16–O3–C7 in related esters ) .
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